8-Fluoro-6-iodo-2-methylquinazolin-4(1H)-one
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Overview
Description
8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable quinazolinone precursor.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodination at the 6th position can be carried out using iodine or iodinating reagents like N-iodosuccinimide (NIS).
Methylation: The methyl group at the 2nd position can be introduced using methylating agents such as methyl iodide (MeI) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: Oxidative reactions may alter the functional groups or the core structure.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the iodine atom might yield derivatives with different functional groups.
Scientific Research Applications
8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one may have various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-iodo-2-methylquinazolin-4(3H)-one: Lacks the fluorine atom at the 8th position.
8-fluoro-2-methylquinazolin-4(3H)-one: Lacks the iodine atom at the 6th position.
2-methylquinazolin-4(3H)-one: Lacks both the fluorine and iodine atoms.
Uniqueness
8-fluoro-6-iodo-2-methylquinazolin-4(3H)-one is unique due to the presence of both fluorine and iodine atoms, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H6FIN2O |
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Molecular Weight |
304.06 g/mol |
IUPAC Name |
8-fluoro-6-iodo-2-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6FIN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14) |
InChI Key |
TXPPTIUKOMVMLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2F)I)C(=O)N1 |
Origin of Product |
United States |
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